![molecular formula C20H12N4O7 B2674638 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 444597-46-0](/img/structure/B2674638.png)
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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Description
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C20H12N4O7 and its molecular weight is 420.337. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AKOS001020519 has drawn attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel therapies. Investigating its binding affinity, pharmacokinetics, and toxicity profiles is crucial for drug development .
- The compound’s unique structure suggests possible anti-cancer properties. Scientists investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Understanding how it modulates cellular pathways could lead to targeted therapies for specific cancer types .
- AKOS001020519 may impact immune responses and inflammation. Researchers study its effects on cytokines, immune cells, and signaling pathways. Insights gained from these studies could contribute to developing anti-inflammatory drugs or immunomodulators .
- Neuroprotective agents are essential for treating neurodegenerative diseases. EN300-26609042 has been investigated for its potential to protect neurons from damage caused by oxidative stress, excitotoxicity, or inflammation. These findings could inform therapies for conditions like Alzheimer’s or Parkinson’s disease .
- The compound’s furan-based structure suggests it might have applications in environmental science. Researchers explore its ability to bind heavy metals, degrade pollutants, or act as a sensor for environmental monitoring. Such applications could contribute to pollution control and remediation .
- AKOS001020519 exhibits interesting optical properties due to its conjugated system. Scientists investigate its use in organic electronics, solar cells, or light-emitting devices. Its absorption and emission spectra make it a potential candidate for optoelectronic applications .
Medicinal Chemistry and Drug Development
Cancer Research
Inflammation and Immunology
Neuroscience and Neuroprotection
Environmental Science and Pollution Control
Materials Science and Optoelectronics
These diverse research areas highlight the versatility of AKOS001020519 and underscore its potential impact across multiple scientific disciplines. Keep in mind that ongoing studies may reveal additional applications, making this compound an exciting subject for further investigation . 🌟
properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O7/c21-11-13(20(26)22-17-7-5-15(24(29)30)10-18(17)25)9-16-6-8-19(31-16)12-1-3-14(4-2-12)23(27)28/h1-10,25H,(H,22,26)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQEHKMRNXJDM-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
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